

Technical Guide: NH-bis(PEG8-OH) for Advanced Bioconjugation

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Compound of Interest

Compound Name: *NH-bis(PEG8-OH)*

Cat. No.: *B15548159*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **NH-bis(PEG8-OH)**, a homobifunctional polyethylene glycol (PEG) linker, designed for researchers and professionals in the fields of drug development, bioconjugation, and materials science. This document details its chemical properties, applications, and general methodologies for its use in creating complex biomolecular conjugates.

Core Properties of NH-bis(PEG8-OH)

NH-bis(PEG8-OH) is a versatile tool in bioconjugation, characterized by a central secondary amine and two terminal primary hydroxyl groups, each connected by an eight-unit polyethylene glycol (PEG) chain. This structure imparts flexibility and hydrophilicity to the linker, which can be advantageous for improving the solubility and pharmacokinetic properties of the resulting conjugates.

Quantitative Data Summary

The key physicochemical properties of **NH-bis(PEG8-OH)** are summarized in the table below for easy reference.

Property	Value
CAS Number	2793446-59-8
Molecular Weight	810.0 g/mol
Molecular Formula	C36H75NO18
Purity	> 96%
Structure	Two primary hydroxyl (-OH) groups and a central secondary amine (-NH-) connected by PEG8 arms.
Solubility	Soluble in water and most organic solvents.
Storage	Recommended to be stored at -20°C.

Applications in Drug Development and Research

The unique trifunctional nature of **NH-bis(PEG8-OH)**, with its two hydroxyl groups and one secondary amine, makes it a valuable component in the synthesis of complex bioconjugates. Its primary applications lie in serving as a flexible, hydrophilic spacer in:

- **Antibody-Drug Conjugates (ADCs):** The PEG linker can connect a cytotoxic drug to an antibody, with the PEG chains enhancing the solubility and stability of the ADC.
- **PROTACs (Proteolysis Targeting Chimeras):** **NH-bis(PEG8-OH)** can be used as a central linker to connect a target protein-binding ligand and an E3 ligase-binding ligand, facilitating the formation of the ternary complex required for protein degradation.^{[1][2]} The flexibility of the PEG8 arms is crucial for achieving the optimal orientation of the two ligands.^[3]
- **Surface Modification:** The hydroxyl groups can be used to attach the linker to surfaces, while the amine group remains available for further functionalization.

Experimental Protocols and Methodologies

While specific, detailed experimental protocols for **NH-bis(PEG8-OH)** are not widely published, the reactivity of its functional groups—primary hydroxyls and a secondary amine—is well-

established in bioconjugation chemistry. The following sections provide generalized protocols for the activation and conjugation of these functional groups.

Activation of Terminal Hydroxyl Groups

The primary hydroxyl groups of **NH-bis(PEG8-OH)** are not inherently reactive towards common functional groups on biomolecules and typically require activation to form more reactive intermediates.

Objective: To convert the terminal hydroxyl groups into a more reactive species (e.g., an ester or a leaving group) for subsequent conjugation.

Generalized Protocol for Activation (e.g., to a Carboxylic Acid):

- **Oxidation:** The terminal hydroxyl groups can be oxidized to carboxylic acids using a mild oxidizing agent such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like sodium hypochlorite.
- **Purification:** The resulting dicarboxylic acid PEG linker should be purified, for example, by dialysis or size-exclusion chromatography, to remove any unreacted starting material and reagents.
- **Activation of Carboxylic Acid:** The newly formed carboxylic acid groups can then be activated, for instance, with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an NHS ester.^[4] This NHS ester is highly reactive towards primary amines on proteins or other molecules.^[5]

Conjugation via the Secondary Amine

The central secondary amine in **NH-bis(PEG8-OH)** can act as a nucleophile to react with various electrophilic groups.

Objective: To conjugate a molecule of interest to the central secondary amine of the linker.

Generalized Protocol for Conjugation to an Aldehyde (Reductive Amination):

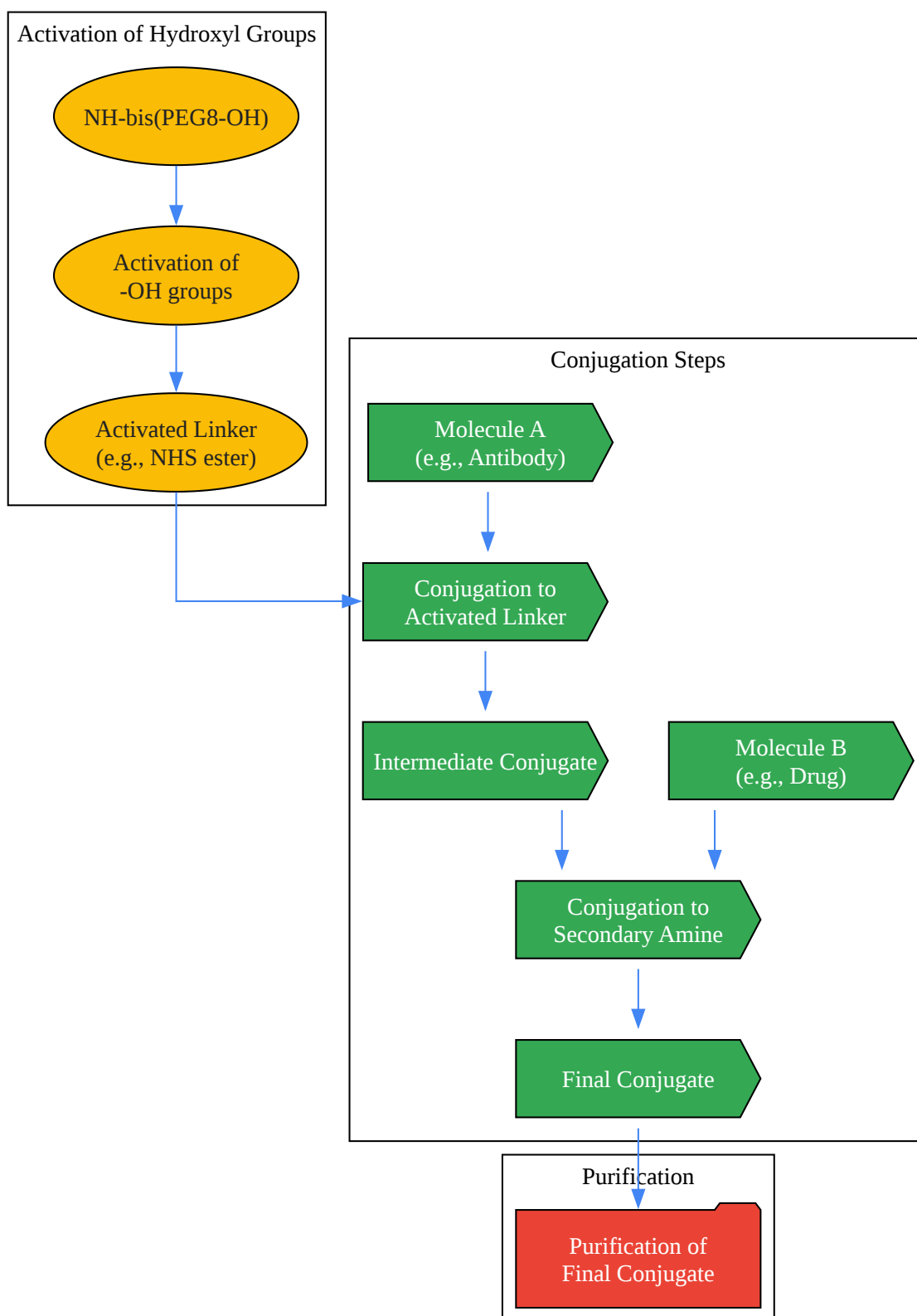
- **Reaction Setup:** Dissolve **NH-bis(PEG8-OH)** and the aldehyde-containing molecule in a suitable buffer, typically at a slightly acidic pH (around 6.0-7.0) to facilitate imine formation.
- **Imine Formation:** Allow the reaction to proceed for several hours at room temperature to form the intermediate imine bond.
- **Reduction:** Add a mild reducing agent, such as sodium cyanoborohydride (NaBH_3CN), to the reaction mixture to reduce the imine to a stable secondary amine linkage.^[6]
- **Quenching and Purification:** Quench any unreacted aldehyde groups and purify the final conjugate using appropriate chromatographic techniques to remove excess reagents and byproducts.^[6]

Visualizing Experimental Workflows

Diagrams created using the DOT language can help visualize the logical steps in utilizing **NH-bis(PEG8-OH)** for bioconjugation.

General Bioconjugation Workflow

The following diagram illustrates a generalized workflow for using **NH-bis(PEG8-OH)** as a linker between two different molecules (Molecule A and Molecule B).

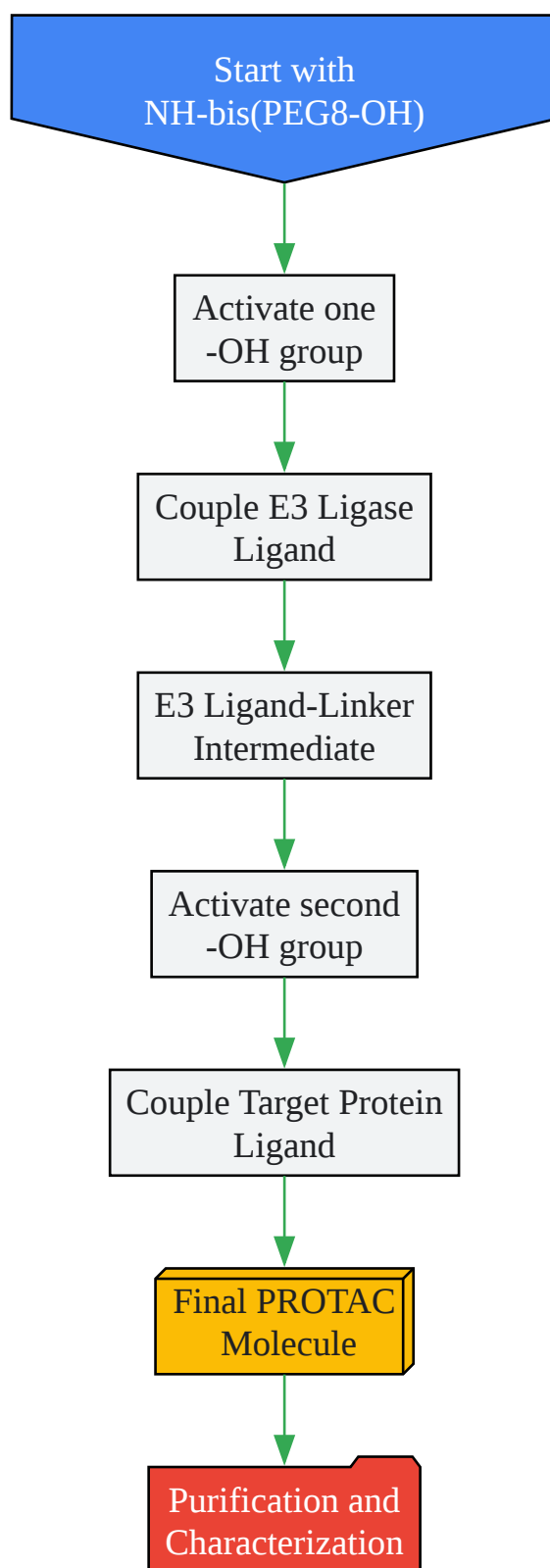


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General bioconjugation workflow using **NH-bis(PEG8-OH)**.

PROTAC Synthesis Logical Flow

This diagram outlines the logical steps for incorporating **NH-bis(PEG8-OH)** into a PROTAC molecule.



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Logical workflow for PROTAC synthesis with **NH-bis(PEG8-OH)**.

Conclusion

NH-bis(PEG8-OH) is a valuable and versatile linker for advanced bioconjugation applications. Its trifunctional nature, combined with the hydrophilic and flexible PEG spacers, offers significant advantages in the design and synthesis of complex biomolecules such as ADCs and PROTACs. While specific protocols for this exact molecule are proprietary or application-dependent, a sound understanding of fundamental bioconjugation chemistries for hydroxyl and amine groups allows for its effective implementation in a variety of research and development settings.

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